2-Chloro-4-phenyloxazole
Overview
Description
2-Chloro-4-phenyloxazole is a heterocyclic compound with the molecular formula C9H6ClNO. It is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-4-phenyloxazole are DNA, EGFR, and VEGFR-2 receptors . These targets play a crucial role in cell proliferation and survival, making them important in the development of anticancer agents .
Mode of Action
This compound interacts with its targets through DNA binding . It has been suggested that it may possess a mechanism of action through DNA binding that is similar to that of CCNU (lomustine) .
Biochemical Pathways
It’s known that the compound interacts with the dna, egfr, and vegfr-2 receptors , which are involved in numerous cellular processes, including cell proliferation, differentiation, and survival.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anticancer activity . It has shown high antiproliferative activity against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-phenyloxazole plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of new chemical entities. It has been utilized in the preparation of arylaminooxazoles, which act as TRPV1 antagonists. The compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory properties . These interactions are primarily mediated through the oxazole ring, which can form hydrogen bonds and other non-covalent interactions with target biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives, including this compound, have demonstrated significant activity against microbial pathogens, cancer cells, and inflammatory processes . These effects are mediated through the modulation of key signaling pathways and the regulation of gene expression, leading to altered cellular functions and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in biochemical pathways and cellular functions. For instance, the oxazole ring can interact with enzyme active sites, either blocking substrate access or facilitating catalytic activity . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. The compound is generally stable under ambient conditions, but its activity may change over time due to degradation or interaction with other chemical species . Long-term studies have shown that this compound can maintain its biological activity for extended periods, although its efficacy may decrease due to gradual degradation . These temporal effects are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity, without significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and organ toxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its overall impact on metabolic flux and metabolite levels in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, accumulating in specific tissues or cellular compartments . This distribution pattern is influenced by the compound’s physicochemical properties, such as lipophilicity and molecular size, which determine its ability to traverse biological membranes and interact with intracellular targets.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and the modulation of cellular processes. For example, localization to the nucleus may enable this compound to influence gene expression, while mitochondrial localization may impact cellular energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-phenyloxazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chlorobenzoyl chloride with phenyl isocyanate in the presence of a base can yield this compound . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-phenyloxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with dienes or other reactive species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of a base and a solvent like tetrahydrofuran.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Cycloaddition Reactions: Catalysts like copper(I) or ruthenium(II) are often employed.
Major Products Formed
Substitution Reactions: Products include various substituted oxazoles with different functional groups.
Oxidation and Reduction: Products can range from oxidized oxazoles to reduced derivatives.
Cycloaddition Reactions: Products include complex heterocyclic structures with potential biological activity.
Scientific Research Applications
2-Chloro-4-phenyloxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Comparison with Similar Compounds
2-Chloro-4-phenyloxazole can be compared with other oxazole derivatives:
2-Phenyloxazole: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
4-Phenyloxazole: Similar structure but with different substitution patterns, affecting its chemical properties.
2-Chloro-5-phenyloxazole: Another isomer with the chlorine atom in a different position, leading to distinct reactivity.
Properties
IUPAC Name |
2-chloro-4-phenyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZRJXYIRGYIKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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